![molecular formula C14H14Cl2N2O2S B4843000 N-(5-chloro-2-methoxyphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4843000.png)
N-(5-chloro-2-methoxyphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea
Overview
Description
N-(5-chloro-2-methoxyphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is commonly referred to as "cloquintocet-mexyl" and is a member of the urea herbicides family. The purpose of
Mechanism of Action
Cloquintocet-mexyl works by inhibiting the synthesis of cellulose, which is a key component of plant cell walls. This leads to the disruption of cell division and elongation, ultimately resulting in the death of the plant. The compound specifically targets the cellulose synthase enzyme, which is responsible for the synthesis of cellulose.
Biochemical and Physiological Effects:
In addition to its herbicidal properties, cloquintocet-mexyl has been found to have other biochemical and physiological effects. It has been shown to increase the activity of certain enzymes in plants, including peroxidase and polyphenol oxidase. Furthermore, it has been found to increase the concentration of certain amino acids and sugars in plants.
Advantages and Limitations for Lab Experiments
One of the main advantages of cloquintocet-mexyl for lab experiments is its specificity to plants. This allows for accurate and reliable results when studying the effects of the compound on plant growth and development. However, one limitation is that the compound may not be effective against all types of plants, which could limit its use in certain experiments.
Future Directions
There are several future directions for the study of cloquintocet-mexyl. One area of research could focus on the development of new herbicides based on the chemical structure of cloquintocet-mexyl. Another area of research could investigate the potential use of the compound in the treatment of certain plant diseases. Furthermore, the effects of cloquintocet-mexyl on non-target organisms could be further studied to ensure its safety for use in agriculture.
Scientific Research Applications
Cloquintocet-mexyl has been extensively studied for its herbicidal properties. It has been found to be effective against a wide range of grassy weeds, including barnyardgrass, foxtail, and crabgrass. Furthermore, it has been shown to have a low toxicity to non-target organisms such as mammals, birds, and fish, making it an ideal candidate for use in agriculture.
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[1-(5-chlorothiophen-2-yl)ethyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O2S/c1-8(12-5-6-13(16)21-12)17-14(19)18-10-7-9(15)3-4-11(10)20-2/h3-8H,1-2H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIDGMUTEYITAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)NC(=O)NC2=C(C=CC(=C2)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-[1-(5-chlorothiophen-2-yl)ethyl]urea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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